molecular formula C10H12O2 B6270126 rac-(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, cis CAS No. 32149-08-9

rac-(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, cis

Cat. No.: B6270126
CAS No.: 32149-08-9
M. Wt: 164.2
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Description

rac-(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, cis is a chiral compound that belongs to the class of benzopyrans. This compound is characterized by its unique stereochemistry, which includes two chiral centers at positions 2 and 4. The “rac” prefix indicates that it is a racemic mixture, meaning it contains equal amounts of both enantiomers. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, cis can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a phenol derivative with an epoxide in the presence of a Lewis acid catalyst can yield the desired benzopyran structure. Another approach involves the use of a Grignard reagent to introduce the methyl group at the 2-position, followed by cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, cis undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding dihydro derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions include ketones, dihydro derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, cis has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, cis involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

rac-(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, cis can be compared with other similar compounds, such as:

    rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis: This compound also has chiral centers and is studied for its unique physical and chemical properties.

    cis-(2S,4S)-4-hydroxyproline: Another compound with chiral centers, used as a chiral building block in organic synthesis.

The uniqueness of this compound lies in its specific stereochemistry and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications.

Properties

CAS No.

32149-08-9

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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